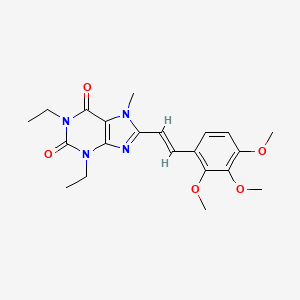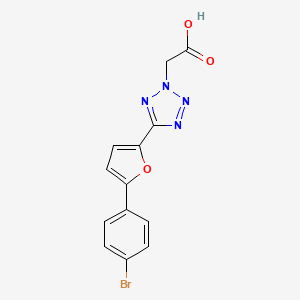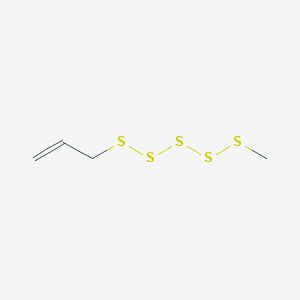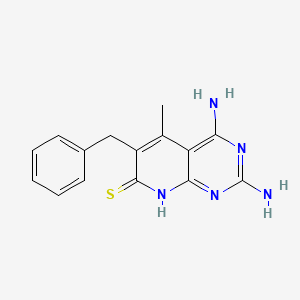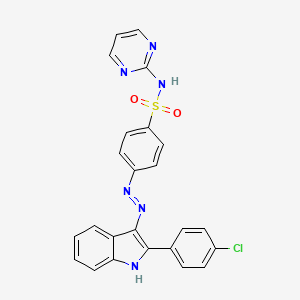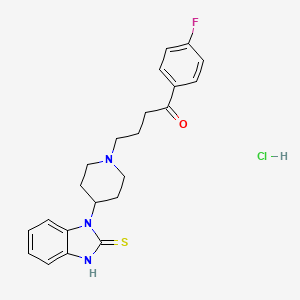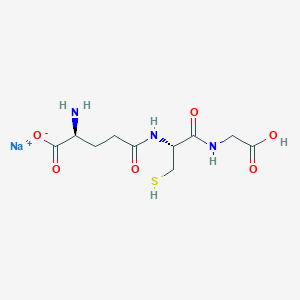
Glutathione sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione sodium salt is a derivative of glutathione, a naturally occurring tripeptide composed of L-glutamate, L-cysteine, and glycine. It plays a crucial role in various physiological processes, including detoxification, antioxidant defense, and maintenance of the redox state within cells . This compound salt is often used in scientific research and industrial applications due to its enhanced solubility and stability compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutathione sodium salt can be synthesized through enzymatic reactions involving glutamate, cysteine, and glycine. The synthesis typically involves the following steps:
Formation of γ-glutamylcysteine: This step is catalyzed by the enzyme glutamate-cysteine ligase (GCL), which combines glutamate and cysteine.
Formation of Glutathione: The enzyme glutathione synthetase (GS) then catalyzes the addition of glycine to γ-glutamylcysteine, forming glutathione.
Industrial Production Methods
Industrial production of this compound salt often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with specific concentrations of peptone, KH₂PO₄, and glutamic acid to maximize glutathione yield . The produced glutathione is then converted to its sodium salt form through neutralization with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Glutathione sodium salt undergoes various chemical reactions, including:
Oxidation: Glutathione is oxidized to glutathione disulfide (GSSG) in the presence of reactive oxygen species (ROS).
Reduction: Glutathione disulfide can be reduced back to glutathione by the enzyme glutathione reductase.
Conjugation: Glutathione conjugates with electrophilic compounds through the action of glutathione-S-transferases (GSTs).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other ROS.
Reduction: NADPH as a cofactor for glutathione reductase.
Conjugation: Various electrophiles, including xenobiotics and their metabolites.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: Regenerated glutathione.
Conjugation: Glutathione conjugates with electrophiles.
Applications De Recherche Scientifique
Glutathione sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in redox reactions.
Biology: Studied for its role in cellular defense mechanisms against oxidative stress.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mécanisme D'action
Glutathione sodium salt exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophiles by conjugating with them. The compound also serves as a cofactor for enzymes such as glutathione peroxidase and glutathione-S-transferases, which are involved in the reduction of peroxides and the detoxification of harmful compounds . Additionally, this compound salt plays a role in maintaining the redox balance within cells by cycling between its reduced (GSH) and oxidized (GSSG) forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylcysteine: A precursor to glutathione, used as a mucolytic agent and in the treatment of acetaminophen overdose.
Lipoic acid: An antioxidant that can regenerate other antioxidants, including glutathione.
Cysteine: An amino acid that is a component of glutathione and has antioxidant properties.
Uniqueness
Glutathione sodium salt is unique due to its tripeptide structure, which allows it to participate in a wide range of biochemical reactions. Its ability to conjugate with electrophiles and reduce peroxides makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
20167-21-9 |
|---|---|
Formule moléculaire |
C10H16N3NaO6S |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1/t5-,6-;/m0./s1 |
Clé InChI |
QWXDICNEPRTOLR-GEMLJDPKSA-M |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+] |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


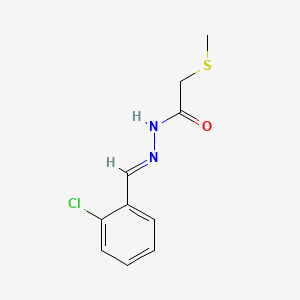
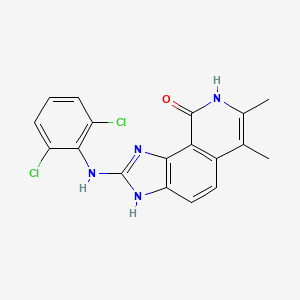
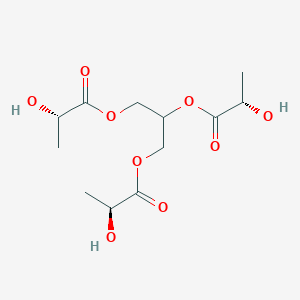
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

